molecular formula C10H12FNO2 B1590730 Ethyl 2-(4-amino-2-fluorophenyl)acetate CAS No. 73781-63-2

Ethyl 2-(4-amino-2-fluorophenyl)acetate

Cat. No.: B1590730
CAS No.: 73781-63-2
M. Wt: 197.21 g/mol
InChI Key: CKHZQBGGRYVXEB-UHFFFAOYSA-N
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Description

Ethyl 2-(4-amino-2-fluorophenyl)acetate is an organic compound with the molecular formula C10H12FNO2 It is a derivative of phenylacetate, where the phenyl ring is substituted with an amino group at the 4-position and a fluorine atom at the 2-position

Scientific Research Applications

Ethyl 2-(4-amino-2-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

According to the safety data sheet, Ethyl 2-(4-amino-2-fluorophenyl)acetate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-amino-2-fluorophenyl)acetate typically involves the following steps:

    Nitration and Reduction: The starting material, 2-fluoroaniline, undergoes nitration to form 2-fluoro-4-nitroaniline. This intermediate is then reduced to 2-fluoro-4-aminophenylamine.

    Esterification: The amino group is protected, and the compound is then esterified with ethyl bromoacetate under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by esterification using optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino group can be converted to a nitro group.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenylacetates.

Comparison with Similar Compounds

  • Ethyl 2-(4-nitro-2-fluorophenyl)acetate
  • Ethyl 2-(4-amino-2-chlorophenyl)acetate
  • Ethyl 2-(4-amino-2-bromophenyl)acetate

Comparison: Ethyl 2-(4-amino-2-fluorophenyl)acetate is unique due to the presence of the fluorine atom, which can significantly influence its reactivity and interactions compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it a valuable compound in various applications.

Properties

IUPAC Name

ethyl 2-(4-amino-2-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-2-14-10(13)5-7-3-4-8(12)6-9(7)11/h3-4,6H,2,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHZQBGGRYVXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578791
Record name Ethyl (4-amino-2-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73781-63-2
Record name Ethyl (4-amino-2-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl phenylmethyl(2-fluoro-4-nitrophenyl)propanedioate (3.86 g, 10.6 mmol) dissolved in ethanol, was treated with ammonium formate (6.7 g, 10.6 mmol) and palladium on carbon 10% paste (380 mg) was added under argon. The reaction mixture was refluxed for 3 hours, cooled and filtered. Evaporated and purified by chromatography on silica gel eluting with ethyl acetate/hexane (1:1) to give the title compound as a yellow oil (1.26 g). LC/MS: Rt=2.10, [MH]+ 198.
Name
Ethyl phenylmethyl(2-fluoro-4-nitrophenyl)propanedioate
Quantity
3.86 g
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6.7 g
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Synthesis routes and methods II

Procedure details

Ethyl phenylmethyl (2-fluoro-4-nitrophenyl)propanedioate (3.86 g, 10.6 mmol) dissolved in ethanol (50 ml), was treated with ammonium formate (6.7 g, 10.6 mmol) under argon. Palladium on carbon 10% paste (380 mg) was added and the reaction was stirred under reflux for 3 hours (60° C.). The reaction was cooled to room temperature and the catalyst removed by filtration through celite. Solvent was removed to give a brown oil. The crude material was purified by chromatography on silica gel eluting with 0-50% ethyl acetate in hexane (1:1) over 45 minutes. Fractions were evaporated to give the title compound as a yellow oil (1.26 g, 6.4 mmol).
Name
Ethyl phenylmethyl (2-fluoro-4-nitrophenyl)propanedioate
Quantity
3.86 g
Type
reactant
Reaction Step One
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50 mL
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solvent
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6.7 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Thionyl chloride (986 mL, 8.51 mol) was added dropwise to a stirred suspension of 2-(4-amino-2-fluorophenyl)acetic acid (960 g, 5.68 mol) in ethanol (10 L) at 0° C. under a nitrogen atmosphere. The reaction mixture was then heated to 40° C. for 48 hours, with the reaction progress monitored by 1H-nmr spectroscopy. The reaction mixture was evaporated to dryness and the residue redissolved in a mixture of dichloromethane (8 L) and saturated sodium hydrogen carbonate solution (5 L). Further sodium hydrogen carbonate solution was added (˜8 L) until the aqueous phase was basic. The layers were separated and the organic phase washed with saturated sodium hydrogen carbonate solution (4 L), dried over magnesium sulphate and the solvent removed under reduced pressure gave the desired product, ethyl (4-amino-2-fluorophenyl)acetate, as an orange oil (1042 g, 93% yield), that may crystallise upon standing.
Quantity
986 mL
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reactant
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960 g
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reactant
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10 L
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reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 8.2 g. of 2-fluoro-4-aminophenylacetic acid, 150 ml. of absolute ethanol, and 3 ml. of boron trifluoride etherate is heated to reflux for 15 hours. The solution is concentrated by distillation and then evaporated to dryness in vacuo. The residue is dissolved in ethyl ether, washed with aqueous sodium bicarbonate dried and evaporated to yield ethyl 2-fluoro-4-aminophenylacetate. A mixture of 5.0 g. of this amine, 9.4 g. of 1-bromohexadecane, 4.2 g. of anhydrous potassium carbonate and 40 ml. of hexamethylphosphoramide is heated at 80° C. for 7 hours. The mixture is then cooled, diluted with water, and extracted with ethyl ether. The ether extracts are washed with water, dried and evaporated. The residue is recrystallized from a mixture of chloroform and hexane, yielding ethyl 2-fluoro-4-(hexadecylamino)phenylacetate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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